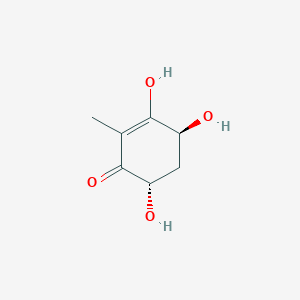
(4S,6S)-3,4,6-trihydroxy-2-methylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,6S)-3,4,6-trihydroxy-2-methylcyclohex-2-en-1-one is a chiral organic compound with significant importance in various fields of chemistry and biology. This compound features a cyclohexene ring with three hydroxyl groups and a methyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,6S)-3,4,6-trihydroxy-2-methylcyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the reduction of a suitable precursor, such as a diketone, using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction conditions typically include a solvent like ethanol or tetrahydrofuran and are carried out at low temperatures to ensure the selective reduction of the carbonyl groups to hydroxyl groups.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic reduction of diketones using whole-cell biocatalysts, such as yeast or bacteria, can provide a sustainable and efficient method for large-scale production. The reaction conditions are optimized to maintain the activity of the biocatalysts and achieve high yields.
Chemical Reactions Analysis
Types of Reactions
(4S,6S)-3,4,6-trihydroxy-2-methylcyclohex-2-en-1-one undergoes various types of chemical reactions, including:
- Reduction
Oxidation: The hydroxyl groups can be oxidized to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Properties
CAS No. |
63647-57-4 |
|---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
(4S,6S)-3,4,6-trihydroxy-2-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C7H10O4/c1-3-6(10)4(8)2-5(9)7(3)11/h4-5,8-10H,2H2,1H3/t4-,5-/m0/s1 |
InChI Key |
FSNFAWQNUAVIBX-WHFBIAKZSA-N |
Isomeric SMILES |
CC1=C([C@H](C[C@@H](C1=O)O)O)O |
Canonical SMILES |
CC1=C(C(CC(C1=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Pyrrolidinone, 1-[2-(acetyloxy)ethyl]-3-hydroxy-3-methyl-](/img/structure/B14515563.png)
![Hexakis[(trifluoromethyl)sulfanyl]ethane](/img/structure/B14515571.png)
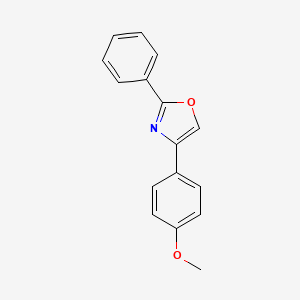
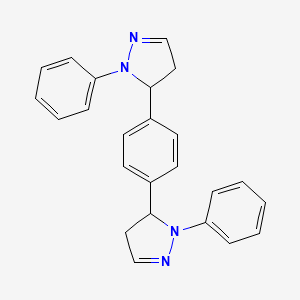
![2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate](/img/structure/B14515600.png)

![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]sulfanyl}prop-1-ene](/img/structure/B14515620.png)
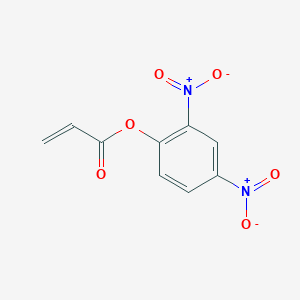


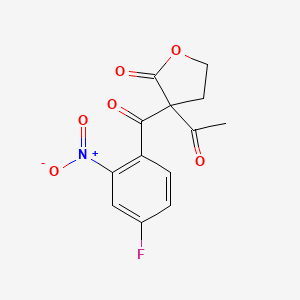
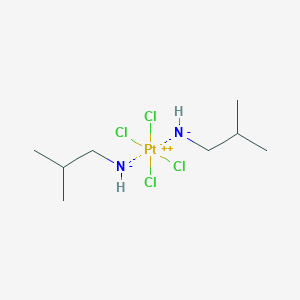
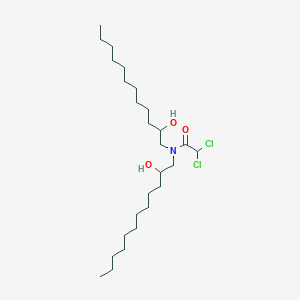
![Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate](/img/structure/B14515662.png)
